molecular formula C18H21N3O4S B4277261 ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

Cat. No.: B4277261
M. Wt: 375.4 g/mol
InChI Key: FWJBCMPHDITVDN-UHFFFAOYSA-N
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Description

Isopropyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate is a complex organic compound with a thiophene ring structure

Properties

IUPAC Name

propan-2-yl 5-carbamoyl-4-methyl-2-[(4-methylphenyl)carbamoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-9(2)25-17(23)13-11(4)14(15(19)22)26-16(13)21-18(24)20-12-7-5-10(3)6-8-12/h5-9H,1-4H3,(H2,19,22)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJBCMPHDITVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . This reaction is known for its ability to form β-amino-carbonyl compounds, which are essential intermediates in the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, primary or secondary amines, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Isopropyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 2
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ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

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